4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of the iodobenzamido intermediate. This intermediate is then reacted with acetyl hydrazine to form the hydrazono derivative. The final step involves the coupling of this derivative with phenyl furan-2-carboxylate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(4-Chloroanilino)-2-oxoacetyl)hydrazono)methyl)phenyl 1-naphthoate
- 4-((2-(2-(2-Iodobenzoyl)amino)acetyl)hydrazono)methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-((2-(2-(2-Iodobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16IN3O5 |
---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H16IN3O5/c22-17-5-2-1-4-16(17)20(27)23-13-19(26)25-24-12-14-7-9-15(10-8-14)30-21(28)18-6-3-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
UAECTZMNUSHHCX-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.